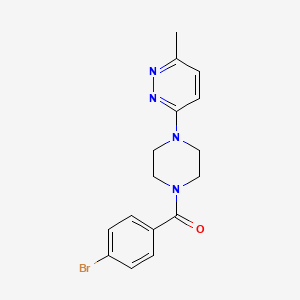

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSKOPFMXZQGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

Reduction: : The compound can be reduced to remove the bromine atom, resulting in different derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Phenolic derivatives, such as 4-bromophenol.

Reduction: : Derivatives lacking the bromine atom, such as 4-aminophenyl derivatives.

Substitution: : Various substituted piperazine derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, with the CAS number 1309129-04-1, is a piperazine derivative with a bromophenyl group and a methylpyridazinyl group. It has potential applications across chemistry, biology, and industry, serving as a building block in the synthesis of complex organic molecules, in biological studies to investigate interactions with biomolecules, and in the production of advanced materials and chemical intermediates.

Scientific Research Applications

This compound can be used in scientific research:

- Chemistry It serves as a building block for synthesizing more complex organic molecules.

- Biology It can be employed in biological studies to explore its interactions with various biomolecules.

- Industry It can be used to produce advanced materials and chemical intermediates.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide . The major product formed is 4-bromophenol.

- Reduction: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride and sodium borohydride , resulting in derivatives lacking the bromine atom, such as 4-aminophenyl derivatives.

- Substitution: The piperazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols, often in the presence of a base, leading to various substituted piperazine derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group and the piperazine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs :

(3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)methanone () Structural Differences: Chlorophenyl replaces bromophenyl; pyridine substituent on piperazine instead of pyridazine. Impact: Reduced halogen size (Cl vs. Br) may decrease hydrophobic interactions. Pyridine vs.

BAY10000493 (): Structure: [4-[[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone Differences: Imidazopyridine core replaces pyridazine; fluorophenyl vs. bromophenyl. Impact: Imidazopyridine increases rigidity and π-stacking; fluorine’s electronegativity modifies electronic properties.

(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (): Differences: Additional Cl and F substituents on phenyl; methylpiperazine instead of pyridazine-piperazine. Impact: Increased halogenation may enhance binding but reduce solubility. Methylpiperazine lowers steric hindrance.

Pharmacological and Biochemical Comparisons

Target Engagement :

- BAY10000493 : Inhibits K2P3.1 (TASK-1) potassium channels by binding the intracellular vestibule, stabilized by X-gate closure .

- Target Compound : Hypothesized to interact with similar ion channels or enzymes due to piperazine core and bromophenyl group. Pyridazine may favor interactions with polar residues.

Structure-Activity Relationships (SAR) :

- Halogen Effects : Bromine’s larger atomic radius (vs. Cl or F) enhances hydrophobic binding but may reduce solubility.

- Heterocyclic Cores : Pyridazine (target) vs. imidazopyridine (BAY10000493) alters electron distribution and hydrogen-bonding capacity.

- Piperazine Substitution : Methylpyridazine (target) vs. methyl () modifies steric and electronic interactions.

Biological Activity

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, identified by its CAS number 1309129-04-1, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromophenyl group and a piperazine ring substituted with a methylpyridazinyl moiety. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |

| Molecular Formula | C16H17BrN4O |

| Molecular Weight | 364.23 g/mol |

| CAS Number | 1309129-04-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The bromophenyl group can facilitate binding to various biological targets, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For example, compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in vitro .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest that the compound can mitigate neuronal damage through anti-inflammatory mechanisms .

Case Studies

- In Vitro Evaluation : A study assessed the inhibitory effects of related compounds on tyrosinase activity, which is crucial in melanin biosynthesis. The results indicated that certain derivatives could significantly inhibit tyrosinase without exhibiting cytotoxicity .

- Cell-Based Assays : Another investigation focused on the impact of piperazine derivatives on cell viability and proliferation in cancer cell lines. Results showed that these compounds could induce apoptosis in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.